
N-tert-butyl-2-piperidin-1-ylpropanamide
Description
A typical introduction would detail its molecular structure, synthesis pathways, and applications (e.g., pharmaceutical intermediates, biochemical research). However, the evidence lacks relevant data to elaborate on these aspects.
Properties
IUPAC Name |
N-tert-butyl-2-piperidin-1-ylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-10(11(15)13-12(2,3)4)14-8-6-5-7-9-14/h10H,5-9H2,1-4H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPZNDLBPNSEHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)N1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
For example:
- describes N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (CAS 301196-31-6), which shares a tert-butyl and propanamide backbone but includes an isoindole-dione moiety instead of a piperidine group. No comparative pharmacological or physicochemical data is provided .
- covers N-tert-butyl-2,2-dimethylpropane-1-imine (CAS 1432-48-0), an imine derivative unrelated to propanamides.
Hypothetical Comparison Framework (No Evidence Support):
Research Findings and Data Gaps
The absence of peer-reviewed studies, pharmacological data, or comparative analyses in the evidence precludes the inclusion of detailed research findings. For instance:
- prioritizes safety protocols over chemical reactivity or biological activity .
Preparation Methods
Amide Bond Formation Strategies
The central amide bond in N-tert-butyl-2-piperidin-1-ylpropanamide is typically constructed via coupling reactions between a carboxylic acid derivative and tert-butylamine. A widely adopted method involves activating 2-piperidin-1-ylpropanoic acid with hydroxybenzotriazole (HOBt) and N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of diisopropylethylamine (DIPEA) . This approach, adapted from NLRP3 inhibitor syntheses , achieves yields exceeding 85% under anhydrous dichloromethane (DCM) or dimethylformamide (DMF) conditions.
Alternative activation reagents, such as ethyl chloroformate or thionyl chloride, enable in-situ acid chloride formation. For instance, reacting 2-piperidin-1-ylpropanoic acid with thionyl chloride generates the corresponding acyl chloride, which is subsequently treated with tert-butylamine in tetrahydrofuran (THF) at 0–5°C . This method minimizes racemization but requires stringent moisture control.
Piperidine Moiety Incorporation
Introducing the piperidin-1-yl group necessitates nucleophilic substitution or reductive amination. A patent-pending strategy employs alkylation of tert-butylamine precursors with 2-chloropropionyl chloride, followed by piperidine displacement . For example, treating N-tert-butyl-2-chloropropanamide with piperidine in DMF at 90°C for 10 hours achieves 72–88.5% yields, with potassium iodide (KI) enhancing reaction kinetics by mitigating steric hindrance .
Reductive amination offers a complementary route. Condensing tert-butylamine with 2-oxopropionic acid forms an imine intermediate, which is reduced using sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in methanol . Subsequent reaction with piperidine in the presence of triethylamine (TEA) affords the target compound, albeit with moderate yields (65–70%) due to competing side reactions.
tert-Butyl Group Protection and Deprotection
The tert-butyl group is often introduced via tert-butyloxycarbonyl (BOC) protection to prevent undesired side reactions during synthesis. A three-step protocol from CN103304472A exemplifies this:
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Reduction : 3-Pyridone is reduced with sodium borohydride (NaBH4) in NaOH to yield 3-hydroxypiperidine (95% yield).
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BOC Protection : Reacting 3-hydroxypiperidine with di-tert-butyl dicarbonate (BOC2O) in ethanol with potassium carbonate affords 1-BOC-3-piperidinol (94% yield).
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Oxidation : Oppenauer oxidation using aluminum isopropoxide and cyclohexanone converts the alcohol to 1-BOC-3-piperidone (92.9% yield) .
Deprotection with trifluoroacetic acid (TFA) in DCM reveals the primary amine, which is coupled with 2-piperidin-1-ylpropanoic acid to form the final amide .
Solvent and Catalyst Optimization
Reaction efficiency heavily depends on solvent polarity and catalyst selection. Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance nucleophilicity in alkylation steps, achieving 80–85°C reaction temperatures and 72–88.5% yields . Conversely, non-polar solvents (e.g., toluene) favor amide coupling by stabilizing activated intermediates .
Catalytic systems also play a critical role. Aluminum isopropoxide in cyclohexanone optimizes Oppenauer oxidation , while potassium iodide (KI) in DMF accelerates SN2 displacements by solubilizing inorganic salts .
Industrial-Scale Synthesis and Purification
Scaling production requires addressing cost and waste management. The patent CN103304472A outlines a three-step process with an 83% overall yield, emphasizing:
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Batch Reactor Design : Maintaining temperatures between 80–90°C during NaBH4 reductions.
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Solvent Recycling : Distilling and reusing pimelinketone post-oxidation.
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Purification : Vacuum distillation (60 Pa, 104–105°C) to isolate this compound with >98% purity .
Chromatography remains prevalent in laboratory settings, though crystallization from petroleum ether/ethyl acetate mixtures offers a scalable alternative .
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